{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester
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Overview
Description
ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE is a complex organic compound that features a benzodioxole moiety, a phthalazine ring, and a benzenesulfonamide group.
Preparation Methods
The synthesis of ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE typically involves multiple steps, including the formation of the benzodioxole moiety, the phthalazine ring, and the benzenesulfonamide group. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the C-N bond between the benzodioxole and the phthalazine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety and phthalazine ring are crucial for its biological activity, as they facilitate binding to the target molecules .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-(5-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENESULFONAMIDO)ACETATE include:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their biological activities, including enzyme inhibition and cytotoxicity
Properties
Molecular Formula |
C26H24N4O6S |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
ethyl 2-[[5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate |
InChI |
InChI=1S/C26H24N4O6S/c1-3-34-24(31)14-27-37(32,33)23-12-17(9-8-16(23)2)25-19-6-4-5-7-20(19)26(30-29-25)28-18-10-11-21-22(13-18)36-15-35-21/h4-13,27H,3,14-15H2,1-2H3,(H,28,30) |
InChI Key |
NUVTZODSNKIACW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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